molecular formula C11H17N5O B11733852 2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11733852
M. Wt: 235.29 g/mol
InChI Key: WOBCMICEMWTXGL-UHFFFAOYSA-N
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Description

2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that features a pyrazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by functionalization to introduce the ethan-1-ol group. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by reduction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an ethan-1-ol group and an amino group attached to the pyrazole ring.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-[3-[(1-ethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H17N5O/c1-2-15-5-3-10(13-15)9-12-11-4-6-16(14-11)7-8-17/h3-6,17H,2,7-9H2,1H3,(H,12,14)

InChI Key

WOBCMICEMWTXGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2)CCO

Origin of Product

United States

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